ETHYL 4-({[3-(2-ACETAMIDOPHENYL)QUINOXALIN-2-YL]OXY}METHYL)BENZOATE
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Overview
Description
ETHYL 4-({[3-(2-ACETAMIDOPHENYL)QUINOXALIN-2-YL]OXY}METHYL)BENZOATE is a complex organic compound that features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-(2-ACETAMIDOPHENYL)QUINOXALIN-2-YL]OXY}METHYL)BENZOATE typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Etherification: The benzoate moiety is introduced via an etherification reaction, where the quinoxaline derivative is reacted with ethyl 4-hydroxybenzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the nitro groups on the quinoxaline ring can yield amino derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ETHYL 4-({[3-(2-ACETAMIDOPHENYL)QUINOXALIN-2-YL]OXY}METHYL)BENZOATE exerts its effects is likely related to its ability to interact with biological macromolecules. The quinoxaline core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the acetylamino group may facilitate binding to specific proteins, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[({3-[2-(amino)phenyl]quinoxalin-2-yl}oxy)methyl]benzoate
- Ethyl 4-[({3-[2-(methylamino)phenyl]quinoxalin-2-yl}oxy)methyl]benzoate
Uniqueness
ETHYL 4-({[3-(2-ACETAMIDOPHENYL)QUINOXALIN-2-YL]OXY}METHYL)BENZOATE is unique due to the presence of the acetylamino group, which can enhance its binding affinity to biological targets compared to its analogs. This makes it a promising candidate for drug development and other applications in medicinal chemistry.
Properties
Molecular Formula |
C26H23N3O4 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 4-[[3-(2-acetamidophenyl)quinoxalin-2-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C26H23N3O4/c1-3-32-26(31)19-14-12-18(13-15-19)16-33-25-24(28-22-10-6-7-11-23(22)29-25)20-8-4-5-9-21(20)27-17(2)30/h4-15H,3,16H2,1-2H3,(H,27,30) |
InChI Key |
WHQJBGDHMOVNKG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4NC(=O)C |
Origin of Product |
United States |
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